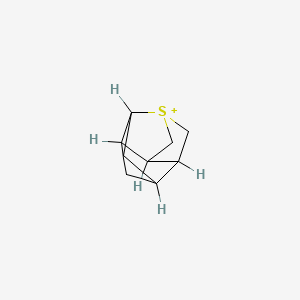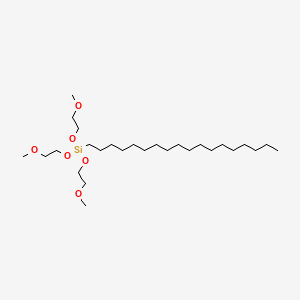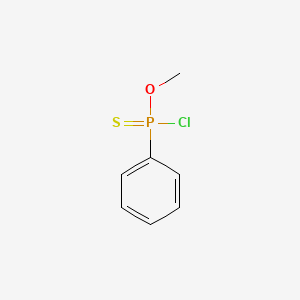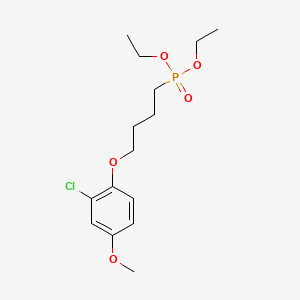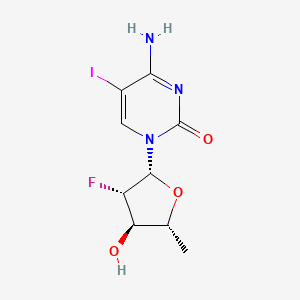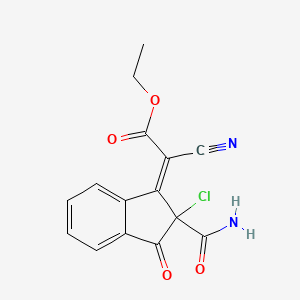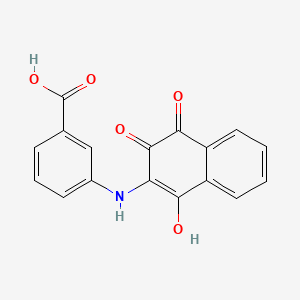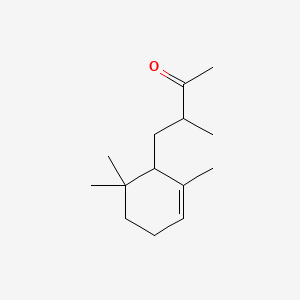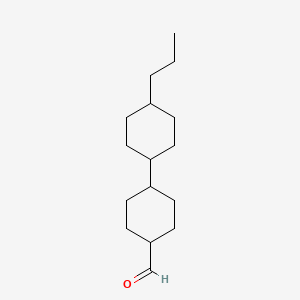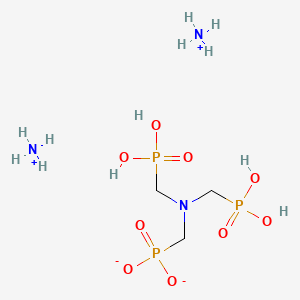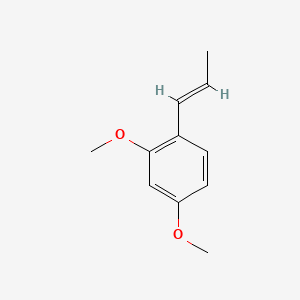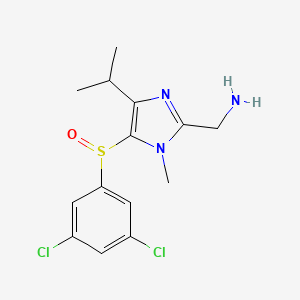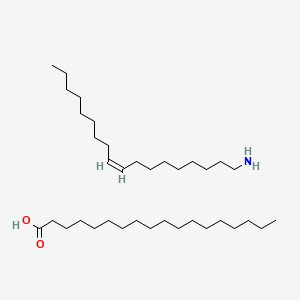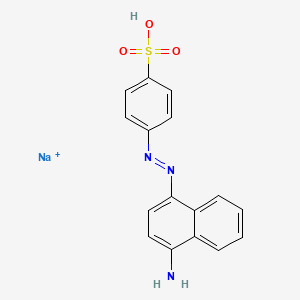
Sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate is a heterocyclic organic compound with the molecular formula C₁₆H₁₃N₃O₃SNa and a molecular weight of 350.35 g/mol . This compound is known for its vibrant color and is commonly used as a dye in various industrial applications. It is also referred to by its IUPAC name, sodium 4-((4-aminonaphthalen-1-yl)diazenyl)benzenesulfonic acid .
準備方法
The synthesis of sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-1-naphthylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with benzenesulfonic acid under alkaline conditions to form the final product .
Industrial production methods often involve large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction is typically carried out in aqueous solution, and the product is isolated by filtration and drying .
化学反応の分析
Sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
科学的研究の応用
Sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: The compound is employed in staining procedures to visualize biological specimens under a microscope.
Medicine: Research studies have explored its potential use in drug delivery systems and as a diagnostic agent.
作用機序
The mechanism of action of sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate involves its ability to interact with various molecular targets through its azo and sulfonate groups. The azo group can undergo reversible trans-cis isomerization under light, making it useful in photoresponsive applications . The sulfonate group enhances the compound’s solubility in water, facilitating its use in aqueous environments .
類似化合物との比較
Sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate can be compared with other azo compounds such as methyl orange and Congo red. While all these compounds share the azo functional group, this compound is unique due to its specific structural features and applications .
Methyl Orange: Used primarily as a pH indicator.
Congo Red: Employed in histology for staining amyloid proteins.
These compounds differ in their molecular structures, leading to variations in their chemical properties and applications .
特性
CAS番号 |
5399-85-9 |
|---|---|
分子式 |
C16H13N3NaO3S+ |
分子量 |
350.3 g/mol |
IUPAC名 |
sodium;4-[(4-aminonaphthalen-1-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H13N3O3S.Na/c17-15-9-10-16(14-4-2-1-3-13(14)15)19-18-11-5-7-12(8-6-11)23(20,21)22;/h1-10H,17H2,(H,20,21,22);/q;+1 |
InChIキー |
IQRKMEGAUSQFFK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)S(=O)(=O)O)N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


